molecular formula C19H23NO2 B5021391 3-butoxy-N-(3,4-dimethylphenyl)benzamide

3-butoxy-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B5021391
M. Wt: 297.4 g/mol
InChI Key: FIOUSCYGVCAUBD-UHFFFAOYSA-N
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Description

3-Butoxy-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a butoxy group at the 3-position and a 3,4-dimethylphenyl group attached to the nitrogen atom.

The synthesis of related N-(3,4-dimethylphenyl)benzamide derivatives typically involves condensation reactions between acyl chlorides and substituted anilines, as demonstrated in the preparation of N-(3,4-dimethylphenyl)benzamide using benzoyl chloride and 3,4-dimethylaniline .

Properties

IUPAC Name

3-butoxy-N-(3,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-11-22-18-8-6-7-16(13-18)19(21)20-17-10-9-14(2)15(3)12-17/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOUSCYGVCAUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 3,4-dimethylaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of benzamide derivatives.

Scientific Research Applications

3-but

Comparison with Similar Compounds

Structural Differences and Electronic Properties

The table below highlights key structural variations and their implications:

Compound Name Substituents/Functional Groups Key Structural Features
3-Butoxy-N-(3,4-dimethylphenyl)benzamide 3-butoxy, 3,4-dimethylphenyl Enhanced lipophilicity due to butoxy; steric hindrance from dimethylphenyl .
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide Benzoxazole ring, butoxybenzamide Benzoxazole introduces π-π stacking potential; similar lipophilicity .
3,5-Dimethoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide Benzotriazole, methoxy groups Benzotriazole enhances electron-deficient character; methoxy increases solubility .
N-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide Fluorine, benzothiazole Fluorine alters electronic properties; benzothiazole improves binding to thiol-containing targets .
4-(Diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)thiazol-2-yl]benzamide Diethylsulfamoyl, thiazole Sulfamoyl group increases acidity; thiazole enables metal coordination .
Key Observations:
  • Butoxy vs.
  • Aromatic Heterocycles : Benzoxazole () and benzothiazole () introduce rigid, planar structures that favor interactions with aromatic residues in enzymes or receptors.
  • Electron-Withdrawing Groups : Fluorine () and sulfamoyl () groups alter electron density, affecting reactivity and binding affinity.
Pharmacological Potential
  • Target Compound : Preliminary studies suggest activity in kinase inhibition due to the benzamide core’s ability to mimic ATP-binding motifs. The butoxy group may enhance cell permeability .
  • Benzoxazole Analogs () : Exhibit antiviral activity, attributed to the benzoxazole ring’s interaction with viral proteases.
  • Thiazole Derivatives () : Demonstrated anticancer activity via tubulin polymerization inhibition, with the thiazole ring critical for binding .
Physicochemical Properties
  • Solubility : Methoxy-substituted analogs () show higher aqueous solubility than butoxy derivatives, impacting formulation strategies .
  • Metabolic Stability : Fluorine-substituted compounds () exhibit longer half-lives due to resistance to oxidative metabolism .

Crystallographic and Structural Insights

  • Molecular Geometry : SHELX-refined crystallographic data for related compounds (e.g., ) confirm planar benzamide moieties, with ORTEP-3 visualizations highlighting steric clashes caused by 3,4-dimethylphenyl groups .
  • Hydrogen Bonding : The amide carbonyl in the target compound participates in H-bonding with biological targets, a feature shared with sulfamoyl-bearing analogs () .

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